molecular formula C14H21N3 B1414662 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide CAS No. 1019478-55-7

4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Cat. No. B1414662
CAS RN: 1019478-55-7
M. Wt: 231.34 g/mol
InChI Key: PMDDDJVGEQPNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a chemical compound with the CAS Number: 1019478-55-7 . It has a molecular weight of 231.34 and its molecular formula is C14H21N3 . The IUPAC name for this compound is 4-[cyclohexyl(methyl)amino]benzenecarboximidamide .


Molecular Structure Analysis

The InChI code for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is 1S/C14H21N3/c1-17(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(15)16/h7-10,12H,2-6H2,1H3,(H3,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.13±0.1 g/cm3 . Its boiling point is predicted to be 376.0±44.0 °C . The compound is in powder form .

Scientific Research Applications

  • Hydrogen Bonding Studies : The compound has been studied in the context of hydrogen bonding within anticonvulsant enaminones. These studies focus on the crystal structures and hydrogen bond networks, providing insights into molecular interactions and stability (Kubicki, Bassyouni, & Codding, 2000).

  • Conformational Studies of Heterocyclic Systems : Research has been conducted on the preparation and conformational analysis of partially saturated benzoxazines, benzoxazinones, and benzoxazine-thiones, which are structurally related to 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. These studies contribute to understanding the spatial arrangement of molecules and their chemical reactivity (Bernáth et al., 1985).

  • Development of Novel Cyclic Dipeptidyl Ureas : The compound has been involved in the synthesis of novel cyclic dipeptidyl ureas. Such research is significant for the development of new classes of compounds with potential applications in various fields of chemistry and biochemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Generation and Reactivity Studies : Research has also focused on the generation and reactivity of related cations by photolysis, providing insights into the photostability and photochemical behavior of these compounds (Guizzardi et al., 2001).

  • Structural Characterization in Crystallography : Studies have been conducted on the crystallographic characterization of similar compounds. Such research contributes to the understanding of molecular geometry, conformation, and the intermolecular interactions within crystals (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).

  • Synthesis of Novel Aromatic Polyimides : The compound has been involved in the synthesis and characterization of novel aromatic polyimides, contributing to the development of materials with potential applications in industrial and technological sectors (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

  • Synthesis of Conformationally Constrained Amino Acid Derivatives : Research on the synthesis of conformationally constrained tryptophan derivatives related to 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide has been conducted. This is important for the study of peptide and peptoid conformation (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

  • Synthesis and Biological Activity of Derivatives : A series of derivatives has been synthesized and studied for their biological activity, which is crucial for the development of new pharmacological agents (Kelly et al., 2007).

properties

IUPAC Name

4-[cyclohexyl(methyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-17(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(15)16/h7-10,12H,2-6H2,1H3,(H3,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDDDJVGEQPNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 3
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 6
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.